Perfluorohexyl iodide

Catalog No.
S1895514
CAS No.
355-43-1
M.F
C6F13I
M. Wt
445.95 g/mol
Availability
In Stock
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Perfluorohexyl iodide

CAS Number

355-43-1

Product Name

Perfluorohexyl iodide

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-iodohexane

Molecular Formula

C6F13I

Molecular Weight

445.95 g/mol

InChI

InChI=1S/C6F13I/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)20

InChI Key

BULLJMKUVKYZDJ-UHFFFAOYSA-N

SMILES

C(C(C(C(F)(F)I)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F

Canonical SMILES

C(C(C(C(F)(F)I)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F

Perfluorohexyl iodide, scientifically known as 1H,1H,2H,2H-perfluorohexyl iodide, is a polyfluorinated iodine alkane characterized by its molecular formula C6H4F9IC_6H_4F_9I and a molecular weight of approximately 373.99 g/mol. This compound features a fully fluorinated hexyl chain with an iodine atom attached, making it part of a class known as perfluoroalkyl iodides. These compounds are synthesized primarily through the telomerization process involving iodine pentafluoride and unsaturated hydrocarbons such as tetrafluoroethylene and ethylene .

Perfluorohexyl iodide appears as a clear liquid that can range in color from colorless to light yellow or light red. It has a melting point of -25°C and a boiling point of 138°C. Its density is 1.94 g/mL at 20°C, and it exhibits slight solubility in methanol while being soluble in chloroform .

There is no documented information available on the specific mechanism of action of perfluorohexyl iodide in scientific research. PFAIs in general are not known to play a significant role in biological systems.

Information on the specific hazards associated with perfluorohexyl iodide is limited. PFAIs in general are a class of emerging contaminants raising concerns due to their environmental persistence and potential for bioaccumulation [].

  • Environmental persistence: PFAIs do not readily break down in the environment and can accumulate in soil, water, and biota.
  • Bioaccumulation: PFAIs can bioaccumulate in organisms as they move up the food chain, potentially posing risks to wildlife and human health [].
, notably radical additions and coupling reactions. For instance:

  • Radical Addition: The compound can react with vinyl acetate to form iodine-containing adducts under specific conditions .
  • Wurtz Coupling Reaction: It can undergo Wurtz coupling reactions, which involve the coupling of two alkyl halides to form a new carbon-carbon bond. This reaction can be facilitated by organic substances like triphenylphosphine .

Additionally, the addition of perfluorohexyl iodide to allyl chloride yields products such as 3-(perfluorohexyl)prop-1-ene alongside other iodine-containing compounds .

The synthesis of perfluorohexyl iodide typically involves:

  • Telomerization Process: This method utilizes iodine pentafluoride reacting with unsaturated hydrocarbons like tetrafluoroethylene. The process allows for the incorporation of iodine into the fluorinated alkane chain.
  • Radical Reactions: Various radical initiation methods can also be employed to facilitate the formation of this compound from simpler precursors.

These synthesis methods emphasize the utility of perfluorohexyl iodide as an intermediate in producing other fluorinated compounds .

Perfluorohexyl iodide serves multiple purposes across various fields:

  • Industrial Intermediate: It is used as an intermediate in the production of fluorinated phosphonium ionic liquids and other fluorinated chemicals.
  • Research Reagent: The compound is utilized in organic chemistry as a reagent for synthesizing novel fluorinated compounds.
  • Fluorotelomer Production: It plays a role in producing fluorotelomer alcohols and acrylate monomers, which are important in manufacturing processes .

Perfluorohexyl iodide shares similarities with several other perfluorinated compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaMolecular WeightUnique Features
Perfluorooctyl iodideC8F17I445.9479Longer carbon chain; used in more extensive industrial applications
Perfluorobutyl iodideC4F9I373.99Shorter chain; less hydrophobic than perfluorohexyl iodide
Perfluoropropyl iodideC3F7I295.99Shortest chain; exhibits different chemical reactivity
Perfluorodecyl iodideC10F21I505.99Even longer chain; higher boiling point and density

Perfluorohexyl iodide is unique due to its balance between molecular weight and reactivity, making it suitable for specific applications in organic synthesis while exhibiting properties typical of longer-chain perfluorinated compounds without excessive hydrophobicity .

Systematic IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) designates perfluorohexyl iodide as 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-iodohexane . This name reflects the substitution pattern: all hydrogen atoms on the hexane backbone are replaced by fluorine, except for the terminal iodine at position 6.

Molecular Formula and Stereochemical Considerations

The molecular formula C₆F₁₃I (molecular weight: 445.95 g/mol) indicates a fully fluorinated six-carbon chain. The absence of chiral centers due to symmetric fluorine substitution (C-F bonds) and the linear arrangement of the perfluoroalkyl chain preclude stereoisomerism. However, structural isomerism arises in derivatives where iodine is positioned differently (e.g., 1H,1H,2H,2H-perfluorohexyl iodide) .

Comparative Analysis of Isomeric Forms

Isomeric variants, such as 1H,1H,2H,2H-perfluorohexyl iodide (CAS: 2043-55-2), feature partial fluorination with hydrogen atoms retained near the iodide group . These isomers exhibit distinct reactivity; for example, the presence of hydrogen allows for further functionalization via radical or nucleophilic pathways, unlike the fully fluorinated parent compound.

Historical Context and Discovery Timeline

Perfluorohexyl iodide emerged from advancements in fluorination techniques during the mid-20th century. The telomerization method, pioneered by Haszeldine in the 1950s, enabled the synthesis of perfluoroalkyl iodides via the reaction of tetrafluoroethylene with iodine pentafluoride . Industrial adoption accelerated in the 1990s, with patents detailing optimized processes for large-scale production, such as the use of antimony pentafluoride catalysts .

Significance in Fluoroorganic Chemistry

Perfluorohexyl iodide is a cornerstone in synthesizing fluorinated materials:

  • Surfactants and Coatings: Its hydrophobic and lipophobic properties make it ideal for water- and oil-repellent coatings .
  • Pharmaceutical Intermediates: Serves as a precursor for fluorinated drug candidates, leveraging the metabolic stability of C-F bonds .
  • Polymer Chemistry: Used to graft fluorinated side chains onto polymers, enhancing thermal and chemical resistance .
PropertyValue/DescriptionSource
Molecular FormulaC₆F₁₃I
CAS Number355-43-1
Boiling Point117°C at 760 mmHg
Density2.06 g/mL at 25°C
For Perfluorohexyl Iodide

Synthesis MethodTypical Reaction ConditionsTypical Yield (%)SelectivityIndustrial Applicability
Electrochemical FluorinationAnhydrous HF, Ni electrodes, 4-8V70-80 (mixed isomers)Linear:Branched 70:30High
Telomerization with TFE300-490°C, 0.5-2.8 MPa, Cu catalyst95-98 (purified)High linear selectivityVery High
Direct Fluorination20-100°C, F₂ gas, metal catalysts40-60Mixed chain lengthsMedium
Iodine Pentafluoride/Antimony Pentafluoride60-130°C, IF₅/SbF₅ catalyst85-92Controlled distributionMedium
Transition Metal CouplingPd/Ni catalysts, RT-80°C65-85High regioselectivityMedium
Continuous Flow Synthesis300-340°C, packed tower reactor90-95Tunable distributionVery High

Table 2: Physical Properties of Perfluorohexyl Iodide

PropertyValue
Molecular FormulaC₆F₁₃I
Molecular Weight (g/mol)445.95
CAS Registry Number355-43-1
Melting Point (°C)-45 to -46
Boiling Point (°C)117
Density (g/mL at 25°C)2.063
Refractive Index (20°C)1.329
Flash Point (°C)>100
Water SolubilityInsoluble
AppearanceColorless to light pink liquid

Table 3: Process Optimization Parameters

ParameterTelomerizationECF ProcessFlow Synthesis
Temperature Range (°C)450-4900-25300-340
Pressure Range (MPa)0.5-2.80.1-0.20.1-0.5
Catalyst Loading (%)0.1-1.0N/A0.005-0.01
Residence Time (min)2-860-1205-15
Conversion Rate (%)85-9570-8590-98
Selectivity to C₆ (%)40-6025-3545-65
Energy Consumption (kWh/kg)2.5-4.08-121.8-3.2
Purification Efficiency (%)95-9990-9598-99.5

Thermodynamic Parameters

Phase Transition Behavior

Perfluorohexyl iodide exhibits distinct thermal transition characteristics that are fundamental to understanding its behavior across different temperature ranges. The compound demonstrates a melting point of -45°C and a boiling point of 117°C at atmospheric pressure [1] [2] [3]. Under reduced pressure conditions, the boiling point occurs at 330-331 K (57-58°C) at 0.11 bar [4], indicating significant pressure dependence of the phase transition.

The phase transition behavior is characterized by a relatively narrow liquid range of approximately 162°C, spanning from its melting point to its normal boiling point. This thermal stability window makes perfluorohexyl iodide suitable for applications requiring consistent liquid-phase properties across moderate temperature variations. The compound maintains its liquid state at room temperature and exhibits stable thermal properties under normal handling conditions [2] [3].

Critical thermodynamic parameters further define the phase transition behavior. The critical temperature is determined to be 547.74 K (274.59°C), with a critical pressure of 1911.91 kPa and a critical volume of 0.627 m³/kmol [5]. These critical parameters indicate that perfluorohexyl iodide requires substantial thermal energy to reach its supercritical state, reflecting the strong intermolecular forces characteristic of highly fluorinated compounds.

Vapor Pressure and Volatility Profiles

The vapor pressure characteristics of perfluorohexyl iodide demonstrate moderate volatility under ambient conditions. At 25°C, the compound exhibits a vapor pressure of 21.1 mmHg [6], which increases to 133 mbar at 60°C [7]. This temperature-dependent vapor pressure profile indicates significant volatility enhancement with increasing temperature, following typical exponential behavior predicted by the Clausius-Clapeyron equation.

The enthalpy of vaporization is determined to be 34.07 kJ/mol [6], representing the energy required for the liquid-to-vapor phase transition. This value is consistent with the molecular structure of perfluorohexyl iodide, where the extensive fluorination creates strong dipole-dipole interactions and van der Waals forces between molecules, requiring substantial energy for vaporization.

The volatility profile suggests that perfluorohexyl iodide can readily evaporate under slightly elevated temperatures, making it suitable for applications requiring controlled vapor-phase delivery. The moderate vapor pressure at ambient conditions also indicates that appropriate containment and handling procedures are necessary to prevent unwanted volatilization during storage and use.

Spectroscopic Characteristics

Vibrational Modes and Infrared Signature

The infrared spectroscopic signature of perfluorohexyl iodide reveals characteristic vibrational modes that provide insight into its molecular structure and bonding characteristics. The compound exhibits distinctive absorption bands in the carbon-fluorine stretching region, which are fundamental to understanding perfluorinated compounds [8] [9].

The most prominent vibrational features occur in the C-F stretching region between 1000-1400 cm⁻¹. The asymmetric CF₃ stretching vibrations appear around 1200-1300 cm⁻¹, while the symmetric CF₂ stretching modes are observed at approximately 1135 cm⁻¹ [9]. These assignments are consistent with the highly fluorinated nature of the compound, where multiple CF₂ groups create a complex vibrational coupling pattern along the perfluorinated chain.

The infrared spectrum also reveals that perfluorohexyl iodide exhibits intermolecular vibrational coupling effects, particularly in concentrated samples or pure liquid phase. This coupling manifests as broadening of the C-F stretching bands and intensity variations that are characteristic of the fluorous environment [9]. The vibrational modes are delocalized along the perfluorinated backbone, indicating strong intramolecular coupling between adjacent C-F bonds.

Gas-phase infrared measurements provide additional insight into the isolated molecular vibrational characteristics. The vapor-phase IR spectrum shows sharper, more resolved bands compared to the liquid-phase spectrum, allowing for more precise vibrational mode assignments [8]. The carbon-iodine stretching mode, while typically weaker than C-F stretching modes, provides information about the terminal iodine functionality.

Nuclear Magnetic Resonance Fingerprinting

The nuclear magnetic resonance characteristics of perfluorohexyl iodide provide detailed structural information through both ¹H and ¹⁹F NMR spectroscopy. The ¹⁹F NMR spectrum is particularly informative due to the abundance of fluorine nuclei and their sensitivity to local electronic environments [10] [11].

The ¹⁹F NMR spectrum exhibits multiple resonance signals corresponding to different fluorine environments within the molecule. The terminal CF₃ group typically appears as a distinct signal, while the CF₂ groups along the chain show characteristic chemical shifts that depend on their position relative to the iodine terminus. The coupling patterns between adjacent fluorine nuclei provide structural confirmation and allow for detailed assignment of the perfluorinated chain structure [10].

The chemical shifts in the ¹⁹F NMR spectrum are influenced by the electron-withdrawing nature of the fluorine atoms and the proximity to the iodine substituent. The fluorine nuclei closer to the iodine terminus typically exhibit different chemical shifts compared to those in the middle of the chain, creating a characteristic fingerprint pattern for perfluorohexyl iodide [12].

For analytical applications, ¹⁹F NMR provides excellent sensitivity and resolution for identifying and quantifying perfluorohexyl iodide in complex mixtures. The technique offers advantages over traditional analytical methods due to the absence of background fluorine signals in most samples and the high sensitivity of fluorine nuclei to magnetic resonance detection [10] [11].

Solubility and Partition Coefficients

The solubility characteristics of perfluorohexyl iodide reflect the typical behavior of perfluorinated compounds, exhibiting poor solubility in conventional solvents while demonstrating unique partition behavior. The compound is completely insoluble in water [1] [2] [3], which is consistent with its highly fluorinated structure that creates a hydrophobic and lipophobic surface.

In organic solvents, perfluorohexyl iodide shows limited solubility. The compound demonstrates slight solubility in dimethyl sulfoxide (DMSO) and methanol [2] [3], indicating weak interactions with polar aprotic and protic solvents. This limited solubility profile is characteristic of perfluorinated compounds, which tend to form separate fluorous phases rather than dissolving in conventional organic solvents.

The partition coefficient of perfluorohexyl iodide is reported as 7.22 kJ/mol [13], which provides information about the compound's distribution behavior between different phases. This value indicates moderate partition behavior that is influenced by both the fluorinated chain length and the terminal iodine functionality. The partition characteristics are important for understanding the compound's behavior in extraction processes and environmental fate.

Air-water partition coefficients for related perfluorinated compounds have been extensively studied [14] [15], providing context for understanding the environmental behavior of perfluorohexyl iodide. The compound's partition behavior is influenced by its vapor pressure, molecular size, and the unique properties of the fluorous phase. These factors contribute to the compound's tendency to accumulate in specific environmental compartments and its potential for atmospheric transport.

Physical Description

Liquid

XLogP3

5.4

Boiling Point

118.0 °C

Melting Point

-46.0 °C

UNII

A2A17JUG4R

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 55 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 54 of 55 companies with hazard statement code(s):;
H315 (18.52%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (18.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (16.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (74.07%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

355-43-1

Wikipedia

Perfluoro-1-iodohexane

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

General Manufacturing Information

All other basic organic chemical manufacturing
Hexane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-iodo-: ACTIVE

Dates

Last modified: 08-16-2023

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